Comparative Stability Profile: trans-Menthone-8-thioacetate vs. para-Mentha-8-thiol-3-one
The thioacetate ester form directly overcomes the two major failure modes of the free thiol. An expert review states that para-mentha-8-thiol-3-one acetate is 'chemically more stable and less prone to H2S loss on storage, and it is also significantly more heat stable' than the thiol analog . This is a class-level inference: a thioacetate's protected sulfur atom intrinsically resists oxidation and elimination, unlike a free thiol. This stability difference is crucial, as H2S loss from the thiol is a known cause of off-notes (e.g., metallic undertones) and potency drift in flavor formulations over time .
| Evidence Dimension | Chemical Stability (Relative Thermal and Storage Stability) |
|---|---|
| Target Compound Data | Described as 'significantly more heat stable' and 'less prone to H2S loss'. |
| Comparator Or Baseline | para-Mentha-8-thiol-3-one (free thiol, CAS 38462-22-5). Described as intrinsically less stable. |
| Quantified Difference | Not precisely quantified in the source, but the qualitative difference is stated as clear and significant by a flavor industry expert. |
| Conditions | General flavor application and storage conditions (expert review based on practical use). |
Why This Matters
For procurement, this directly translates to a longer shelf-life and consistent flavor performance in finished products, establishing a clear quality-based selection criterion.
- [1] Perfumer & Flavorist. Flavor Bites: Para-mentha-8-thiol-3-one acetate. June 26, 2018. View Source
